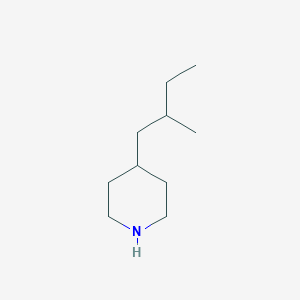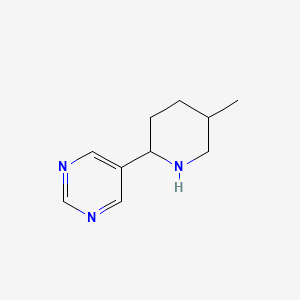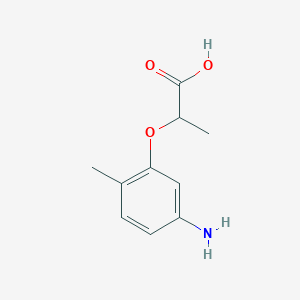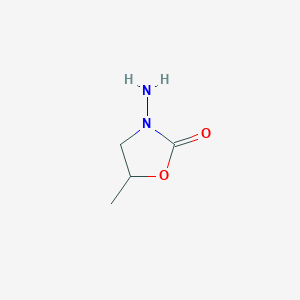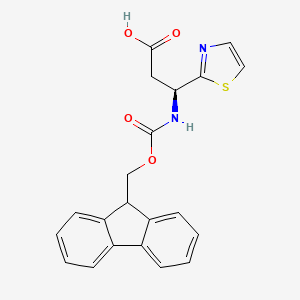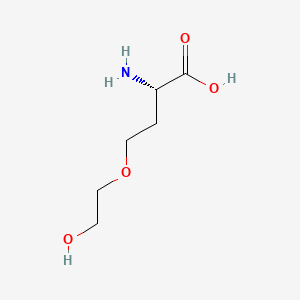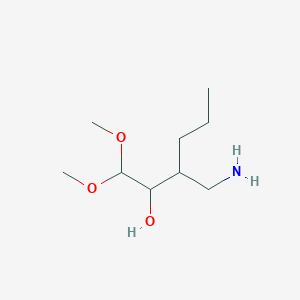
3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol is an organic compound that features both amine and alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(aminomethyl)hexan-2-ol with methanol under acidic conditions to form the dimethoxy derivative. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production rate and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)isoquinoline: This compound shares a similar aminomethyl group but has a different core structure.
3-(Aminomethyl)benzeneboronic acid: Another compound with an aminomethyl group, but with a boronic acid functional group.
Uniqueness
3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol is unique due to its combination of amine and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. Its dimethoxy substitution also provides distinct chemical properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C9H21NO3 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-(aminomethyl)-1,1-dimethoxyhexan-2-ol |
InChI |
InChI=1S/C9H21NO3/c1-4-5-7(6-10)8(11)9(12-2)13-3/h7-9,11H,4-6,10H2,1-3H3 |
Clave InChI |
FAOJRSFUKPFIKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN)C(C(OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


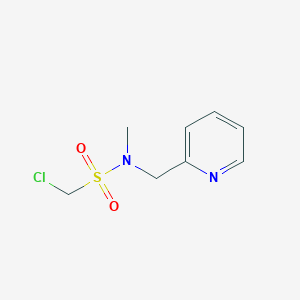

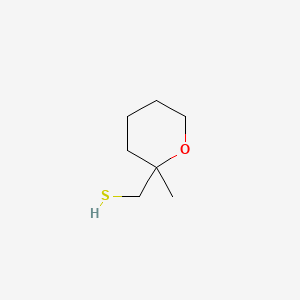
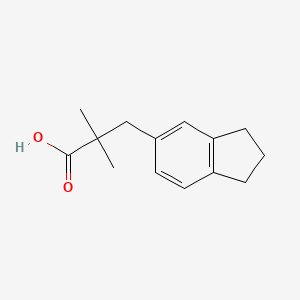
![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
